molecular formula C22H24N4O4S2 B2864175 N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 893135-07-4

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No. B2864175
M. Wt: 472.58
InChI Key: LQFNGBKLVBZZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry often involves the synthesis of compounds with complex structures similar to "N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide". For example, studies on the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from enaminonitriles highlight the utility of these methods in generating heterocyclic compounds with potential biological activities (Fadda et al., 2012).

Crystal Structure Analysis

The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been determined to provide insights into their molecular geometry and potential interaction mechanisms. Such studies are crucial for understanding how structural variations affect the properties and reactivity of these compounds (Sharma et al., 2016).

Anticancer and Antimicrobial Activity

Some research focuses on the synthesis of benzamide derivatives to evaluate their cytotoxic and antimicrobial activities. For instance, the synthesis and biological evaluation of N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides have been explored for their potential as anticancer agents, showcasing the importance of such compounds in medicinal chemistry (Sulistyowaty et al., 2020).

Molecular Docking Studies

Molecular docking studies are often conducted to predict the interaction between synthesized compounds and biological targets. This approach has been used to assess the anticancer potential of benzene sulfonamide derivatives, providing a computational perspective on the possible therapeutic applications of these compounds (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-26(17-8-6-5-7-9-17)32(29,30)18-12-10-16(11-13-18)20(27)23-22-19(14-15-31-22)21(28)24-25(2)3/h5-15H,4H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFNGBKLVBZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

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